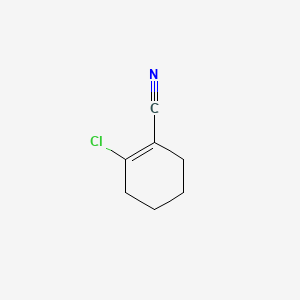

2-氯环己-1-烯-1-碳腈

货号:

B600100

CAS 编号:

119205-37-7

分子量:

141.598

InChI 键:

AFMPUGDGNQTHOQ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

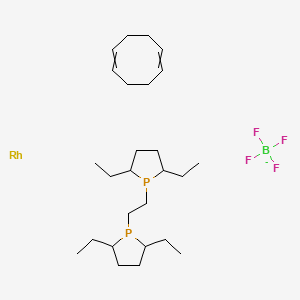

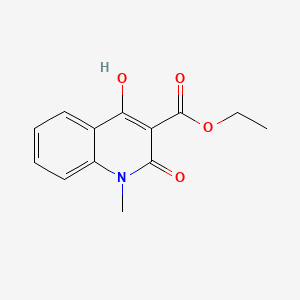

2-Chlorocyclohex-1-ene-1-carbonitrile is a chemical compound with the linear formula C7H8ClN . It has a molecular weight of 141.602 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 2-Chlorocyclohex-1-ene-1-carbonitrile is represented by the linear formula C7H8ClN . The compound has a molecular weight of 141.602 .科学研究应用

合成和化学反应

- 有机合成中的制备和利用: 2-氯环己-1-烯-1-碳腈参与了各种有机合成过程。例如,它在3-氧代环己-1-烯-1-碳腈的制备中发挥作用,该化合物在有机化学和合成领域有应用(Lujan-Montelongo & Fleming, 2014)。

- 光环加成反应: 这种化合物用于光环加成反应,如研究中所示,化合物如5,5-二甲基-6-氧代环己-1-烯-1-碳腈在2,3-二甲基丁-2-烯存在下产生特定的环加成物(Andresen & Margaretha, 1995)。

催化和机理研究

- 反应机理的研究: 对2-氯环己-1-烯-1-碳腈的研究有助于理解有机化学中的反应机理。例如,对金属催化的氢氰酸加成到烯烃(如2-氯环己-1-烯-1-碳腈)的立体化学进行了探讨,以了解反应途径和机理(Jackson & Lovel, 1982)。

材料科学和光谱学

- 光谱分析: 这种化合物也是光谱研究的对象。通过X射线分析、红外光谱和核磁共振光谱等技术对其结构特征进行研究,可以为其化学性质和在材料科学中的潜在应用提供宝贵的见解(Jukić等,2010)。

高级有机化学应用

- 有机金属研究: 在有机金属化学中,2-氯环己-1-烯-1-碳腈用于研究C-金属化腈,这对于理解依赖亲电子的烷基化和酰化具有重要意义,这对于开发新的合成方法和催化剂至关重要(Fleming et al., 2006)。

安全和危害

属性

IUPAC Name |

2-chlorocyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPUGDGNQTHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a stirring solution of POCl3 (15.20 mL, 163 mmol) at 0° C. was added DMF (13.40 mL, 173 mmol) drop-wise. Monitoring internal temperature, cyclohexanone (10.60 mL, 102 mmol) was slowly added, keeping the temperature between 35 and 40° C. Upon complete addition, the reaction was heated to 50° C. and hydroxylamine hydrochloride (40 g, 576 mmol) was added in eight portions, cooling when necessary to control the exothermic reaction. Upon completing this addition, ice was added to the reaction, followed by water (400 mL), and the mixture resumed stirring for 1 h. Filtration afforded the desired product as a brown solid (8.8 g). Some substrates may require an aqueous work-up/extraction procedure if water solubility is too high. EtOAc is generally a good solvent for this extraction. MS: No signal. 1H NMR (400 MHz, CDCl3 δ ppm 2.47-2.36 (m, 2H), 2.34-2.25 (m, 2H), 1.78-1.67 (m, 1H), 1.67-1.58 (m, 1H).

Name

Synthesis routes and methods II

Procedure details

To an ice cold (0-5° C.) solution of dry dimethylformamide (6.67 mL, 86.5 mmol) was added phosphorous oxychloride (7.66 mL, 81.6 mmol) dropwise with stirring for 15 min. To this cold mixture, cyclohexanone (5 g, 51 mmol) was added dropwise maintaining the temperature of the reaction mixture below 40° C. for 1 h. Hydroxylamine hydrochloride (20 g, 288 mmol) was added portion wise for 20 min. The addition of hydroxylamine hydrochloride was maintained at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to room temperature (rt) for 30 min, diluted with cold water (0.5 L) and stirred for 30 min. The precipitated solid was filtered, washed with cold water and dried to give the product as a brown color solid (2.8 g, 39%), mp 38-40° C. 1H NMR (400 MHz, CDCl3): δ 2.45-2.50 (2H, m, H-6), 2.33-2.37 (2H, m, H-3), 1.75-1.81 (2H, m, H-5), 1.66-1.72 (2H, m, H-4).

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (11.5 mL; 124 mmol) was cooled in an ice-salt bath and DMF (10.0 mL; 130 mmol) was added over a period of 20 min (a sticky white solid was formed). Cyclohexanone (8.0 mL; 77 mmol) was added over 15 min (the sticky solid turned into a bright yellow solution). The mixture was heated at 50° C. and hydroxylamine hydrochloride (30 g; 432 mmol) was added in 5 portions at 5 min intervals maintaining the temperature between 45 and 55° C. via cooling if needed. The reaction mixture was poured into ice-water (300 mL) and the aqueous mixture was stirred for 1 h. The brown solid was filtered, washed with water and dried under reduced pressure over phosphorus pentoxide to afford 9.06 g (83%) of 2-chlorocyclohex-1-enecarbonitrile as a rust-brown solid. ESI/APCI (+): 160-162 (M+H+H2O). 1H-NMR (400 MHz, DMSO-d6) (ppm) δ: 2.48 (2H, m); 2.35 (2H, m), 1.74-1.77 (2H, M), 1.71-1.66 (2H, M).

[Compound]

Name

ice water

Quantity

300 mL

Type

solvent

Reaction Step Five

Yield

83%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B600018.png)

![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)

![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)

![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)

![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)

![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)